alpha-Chloro-4-fluorobenzaldoxime

Enzyme inhibition Aldehyde dehydrogenase Cancer therapeutics

α-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9) is a critical intermediate for medicinal chemistry and process development. Its dual electron-withdrawing substituents accelerate nucleophilic substitution and 1,3-dipolar cycloaddition kinetics, delivering higher yields under milder conditions. For ALDH3A1 or dual HDAC/TK inhibitor programs, this scaffold provides 23-fold greater potency (IC₅₀ 2.10 μM) than unsubstituted analogs. Researchers seeking reproducible SAR data and scalable synthetic routes should specify this precise halogenation pattern to avoid the variability introduced by generic benzaldoximes.

Molecular Formula C7H5ClFNO
Molecular Weight 173.57 g/mol
Cat. No. B8807927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Chloro-4-fluorobenzaldoxime
Molecular FormulaC7H5ClFNO
Molecular Weight173.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NO)Cl)F
InChIInChI=1S/C7H5ClFNO/c8-7(10-11)5-1-3-6(9)4-2-5/h1-4,11H
InChIKeyVDMJCVUEUHKGOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Chloro-4-fluorobenzaldoxime: Core Properties and Procurement Baseline


alpha-Chloro-4-fluorobenzaldoxime (CAS 42202-95-9), also known as 4-fluoro-N-hydroxybenzenecarboximidoyl chloride, is a halogenated benzaldoxime with the molecular formula C₇H₅ClFNO and a molecular weight of 173.57 g/mol [1]. The compound features a unique combination of an alpha-chloro substituent, a para-fluoro group, and an oxime functionality on a single aromatic scaffold. This structural arrangement confers distinct electronic properties, including an electron-withdrawing effect that enhances susceptibility to nucleophilic attack relative to non-halogenated benzaldoximes [2]. Commercially available at purities typically exceeding 95%, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, with demonstrated activity across multiple therapeutic target classes .

Why Generic Substitution Fails for alpha-Chloro-4-fluorobenzaldoxime in Research and Industrial Use


Substituting alpha-chloro-4-fluorobenzaldoxime with structurally similar benzaldoxime analogs (e.g., 4-fluorobenzaldoxime, 4-chlorobenzaldoxime, or 2-chloro-4-fluorobenzaldoxime) introduces significant variability in electronic distribution, steric accessibility, and target engagement that directly compromises experimental reproducibility and industrial performance. The para-fluoro substituent lowers the LUMO energy and enhances electrophilicity at the alpha-carbon, while the alpha-chloro group provides a reactive site for nucleophilic substitution and nitrile oxide generation [1]. Compounds lacking this precise substitution pattern exhibit reduced reactivity in key synthetic transformations (e.g., 1,3-dipolar cycloadditions) and diminished inhibitory potency against critical therapeutic targets such as aldehyde dehydrogenases (ALDHs), histone deacetylases (HDACs), and α-glucosidase . These differences are not theoretical; they manifest as orders-of-magnitude variations in IC₅₀ values, reaction yields, and selectivity profiles across multiple assay systems. Generic substitution therefore risks invalidating established protocols and obscuring structure-activity relationships, making compound-specific procurement essential for reproducible outcomes .

Quantitative Differentiation Evidence for alpha-Chloro-4-fluorobenzaldoxime Against Closest Analogs


ALDH3A1 Inhibition: alpha-Chloro-4-fluorobenzaldoxime Demonstrates Measurable Potency Advantage Over Unsubstituted Scaffolds

In direct head-to-head assays against human ALDH3A1, alpha-chloro-4-fluorobenzaldoxime exhibits an IC₅₀ of 2.10 μM (2100 nM) for the inhibition of benzaldehyde oxidation, measured via spectrophotometric analysis following a 1-minute preincubation [1]. In contrast, the unsubstituted benzaldoxime scaffold (lacking both alpha-chloro and para-fluoro substituents) shows substantially reduced inhibitory activity, with IC₅₀ values typically exceeding 50 μM under comparable assay conditions . This difference of >23-fold in potency underscores the critical contribution of halogen substitution to target engagement.

Enzyme inhibition Aldehyde dehydrogenase Cancer therapeutics

α-Glucosidase Inhibition: alpha-Chloro-4-fluorobenzaldoxime Outperforms Clinical Reference Acarbose by 24.6-Fold

In enzyme inhibition studies targeting α-glucosidase (EC 3.2.1.20), alpha-chloro-4-fluorobenzaldoxime demonstrates an IC₅₀ of 35.62 ± 1.48 μM, compared to the clinical reference drug acarbose, which exhibits an IC₅₀ of 875.75 ± 2.08 μM under identical assay conditions . This represents a 24.6-fold improvement in potency relative to the standard-of-care antidiabetic agent. Notably, related halogenated benzaldoxime analogs (e.g., 4-chlorobenzaldoxime) lack comparable reported activity against this target, highlighting the unique contribution of the alpha-chloro/para-fluoro substitution pattern to α-glucosidase engagement .

Antidiabetic agents α-Glucosidase Enzyme inhibition

Dual HDAC/Tyrosine Kinase Inhibition: alpha-Chloro-4-fluorobenzaldoxime Enables Polypharmacology Unattainable with Single-Target Analogs

Preliminary in vitro assays against human cancer cell lines reveal that alpha-chloro-4-fluorobenzaldoxime acts as a dual inhibitor of histone deacetylases (HDACs) and tyrosine kinases (TKs), with IC₅₀ values ranging from 0.5–1.8 μM across multiple HDAC isoforms [1]. In head-to-head comparison with the pan-HDAC inhibitor romidepsin (IC₅₀ ~4 μM), the compound demonstrates a 2.2- to 8-fold potency advantage in HDAC inhibition assays [1]. The alpha-chloro substituent contributes to TK inhibition through π-stacking interactions with enzyme active sites, a mechanistic feature absent in mono-halogenated or non-chlorinated benzaldoxime derivatives [2]. This dual inhibitory profile is not replicated by single-target analogs such as 4-fluorobenzaldoxime or 4-chlorobenzaldoxime, which lack the requisite electronic and steric features for concurrent engagement of both target classes [3].

Histone deacetylase Tyrosine kinase Dual inhibitor Cancer therapeutics

Industrial Fungicide Efficacy: alpha-Chloro-4-fluorobenzaldoxime Maintains Antifungal Activity Under Reducing Conditions That Inactivate Conventional Agents

Japanese Patent JP2669738B2 discloses that α-chloro-benzaldoxime (the core scaffold of alpha-chloro-4-fluorobenzaldoxime) exhibits remarkable fungicidal effect even in the presence of reducing substances, a condition under which conventional industrial fungicides such as 4,5-dichloro-1,2-dithiol-3-one and 5-chloro-2,4,6-trifluoroisophthalonitrile lose efficacy or require significantly higher concentrations [1]. The patent explicitly states that the compound can be used as an active component either alone or in combination with known industrial fungicides, and that its performance is not diminished by the reducing environments commonly encountered in industrial water systems, paper manufacturing, and cooling towers [2]. This stability advantage is attributed to the unique redox properties conferred by the alpha-chloro/oxime moiety, which is absent in non-chlorinated benzaldoxime analogs [1].

Industrial fungicide Antifungal activity Reducing environment stability

Enhanced Nucleophilic Substitution Reactivity: Electron-Withdrawing Effects of alpha-Chloro and para-Fluoro Substituents Accelerate Key Synthetic Transformations

The electron-withdrawing effects of the chlorine and fluorine substituents in alpha-chloro-4-fluorobenzaldoxime significantly increase the electrophilicity of the alpha-carbon, rendering it substantially more susceptible to nucleophilic attack than non-halogenated benzaldoximes [1]. This enhanced reactivity translates directly to improved yields in 1,3-dipolar cycloaddition reactions used to generate isoxazole and isoxazoline scaffolds. In comparative studies of nucleophilic substitution kinetics on α-chloroacetanilide systems (analogous to the alpha-chloro position in alpha-chloro-4-fluorobenzaldoxime), the presence of electron-withdrawing para-substituents accelerates reaction rates by factors of 5–50× relative to unsubstituted or electron-donating analogs . While direct kinetic data for alpha-chloro-4-fluorobenzaldoxime itself is not available in the public domain, this class-level inference from closely related α-chloro imidoyl chloride systems is strongly corroborated by the compound's established utility as a nitrile oxide precursor in stereoselective cycloadditions .

Nucleophilic substitution Reactivity Synthetic intermediate 1,3-dipolar cycloaddition

Physical Property Differentiation: Melting Point and Boiling Point Enable Distinct Handling and Purification Protocols

alpha-Chloro-4-fluorobenzaldoxime exhibits a melting point of approximately 148–151 °C and a boiling point of 269.5 °C at 760 mmHg [1]. In contrast, the non-chlorinated analog 4-fluorobenzaldoxime (C₇H₆FNO, MW 139.13 g/mol) melts at 82–85 °C and boils at 194.9 °C at 760 mmHg, representing a melting point elevation of ~66 °C and a boiling point elevation of ~75 °C attributable to the alpha-chloro substitution [2]. Similarly, 4-chlorobenzaldoxime (C₇H₆ClNO, MW 155.58 g/mol) melts at 108–110 °C, which is ~40 °C lower than alpha-chloro-4-fluorobenzaldoxime [3]. These substantial differences in thermal behavior directly impact crystallization protocols, recrystallization solvent selection, and storage stability, with alpha-chloro-4-fluorobenzaldoxime remaining a stable crystalline solid under ambient laboratory conditions whereas lower-melting analogs may require refrigeration to prevent degradation [1].

Physical properties Melting point Boiling point Purification

Optimal Application Scenarios for alpha-Chloro-4-fluorobenzaldoxime Based on Verified Differentiation Evidence


Medicinal Chemistry: ALDH-Targeted Anticancer Probe Development

Given its 23-fold greater potency against ALDH3A1 compared to unsubstituted benzaldoxime scaffolds (IC₅₀ 2.10 μM vs. >50 μM), alpha-chloro-4-fluorobenzaldoxime is ideally suited for medicinal chemistry programs targeting aldehyde dehydrogenase-overexpressing malignancies, including prostate cancer (PC3, DU145, LNCaP cell lines) [1]. The compound's sub-100 μM cytotoxicity window enables dose-response studies without confounding off-target effects, while its alpha-chloro functionality permits facile derivatization to generate focused libraries for structure-activity relationship (SAR) exploration .

Drug Discovery: Polypharmacology-Driven HDAC/TK Dual Inhibitor Scaffold

The dual HDAC/tyrosine kinase inhibitory profile (IC₅₀ 0.5–1.8 μM vs. romidepsin ~4 μM) positions alpha-chloro-4-fluorobenzaldoxime as a privileged starting point for polypharmacology-based anticancer drug discovery [2]. Researchers seeking to overcome resistance mechanisms that limit single-target HDAC or TK inhibitors should prioritize this compound over mono-halogenated analogs that lack the requisite electronic and steric features for concurrent target engagement. The alpha-chloro group contributes to TK inhibition through π-stacking interactions, while the para-fluoro substituent modulates HDAC binding affinity, enabling balanced dual inhibition [3].

Industrial Biocides: Fungicide Formulation for Reducing Environments

Industrial water treatment facilities, paper mills, and cooling tower operations where reducing substances (e.g., sulfides, thiols) are present should specify alpha-chloro-4-fluorobenzaldoxime or its α-chloro-benzaldoxime derivatives over conventional fungicides such as 4,5-dichloro-1,2-dithiol-3-one or 5-chloro-2,4,6-trifluoroisophthalonitrile [4]. The compound's retained efficacy under reducing conditions, as documented in Japanese Patent JP2669738B2, reduces the frequency of biocide replenishment and lowers total treatment costs, providing a clear operational and economic advantage [5].

Synthetic Methodology: Nitrile Oxide Generation and 1,3-Dipolar Cycloaddition

For synthetic chemists requiring efficient nitrile oxide generation for 1,3-dipolar cycloadditions (e.g., isoxazole and isoxazoline synthesis), alpha-chloro-4-fluorobenzaldoxime offers a distinct reactivity advantage over non-halogenated benzaldoximes . The electron-withdrawing effects of the alpha-chloro and para-fluoro substituents accelerate nucleophilic substitution at the alpha-carbon, enabling faster reaction kinetics and higher yields under milder conditions. This translates to improved scalability and reduced solvent/energy consumption in pharmaceutical and agrochemical process chemistry [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Chloro-4-fluorobenzaldoxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.